(R)-2-Amino-5,5,5-trifluoropentanamide
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its physical appearance.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions involved, the reagents and conditions used, and the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and structural confirmation of various compounds related to (R)-2-Amino-5,5,5-trifluoropentanamide are vital in the development of new drugs. These compounds include derivatives of 1,2,4-triazole, which are foundational for manufacturing new native drugs. Their structures are confirmed using modern physical-chemical methods like elemental analysis, NMR spectroscopy, and HPLC-MS (Safonov, Panasenko, & Knysh, 2017).
Biological Significance and Synthetic Approaches
- Nonproteinogenic amino acids, including those related to (R)-2-Amino-5,5,5-trifluoropentanamide, have significant biological properties. They serve as building blocks for new molecules or as surrogates of native amino acids in peptidic entities to modulate biological behavior. These compounds are key structural fragments in biologically active compounds and have applications in areas like hydrogen production for fuel cells and food chemistry (Viso et al., 2011).
Application in Protein Stability
- Highly fluorinated amino acids, such as (R)-2-Amino-5,5,5-trifluoropentanamide, are used to stabilize helical proteins. They are particularly useful in biotechnologies involving beta-sheet proteins like antibodies. Introduction of fluorine into these proteins can significantly enhance their stability, which is crucial for applications in protein therapeutics and biosensors (Chiu, Kokona, Fairman, & Cheng, 2009).
Metabolomics Research
- In metabolomics research, compounds like (R)-2-Amino-5,5,5-trifluoropentanamide are included in the analysis of metabolite concentrations in human plasma. This research supports the development of new technologies in metabolomics and contributes to understanding metabolic profiles in various conditions (Phinney et al., 2013).
Safety And Hazards
This involves looking at the potential dangers of handling or exposure to the compound. It includes information on toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential areas of future research or applications of the compound. It could include new reactions, uses in industry or medicine, or environmental applications.
For a specific compound like “®-2-Amino-5,5,5-trifluoropentanamide”, you would need to look up this information in scientific literature or databases. Please note that not all compounds will have all this information available, especially if they are not widely studied. If you have access to scientific databases or journals, they would be the best place to start. If not, resources like Google Scholar can also be useful for finding scientific articles. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
(2R)-2-amino-5,5,5-trifluoropentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H2,10,11)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHJLLWYQJNHIR-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(F)(F)F)[C@H](C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718945 | |
Record name | 5,5,5-Trifluoro-D-norvalinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-5,5,5-trifluoropentanamide | |
CAS RN |
1146852-37-0 | |
Record name | 5,5,5-Trifluoro-D-norvalinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.